molecular formula C19H19FN6O2 B6439760 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine CAS No. 2548991-37-1

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine

Cat. No.: B6439760
CAS No.: 2548991-37-1
M. Wt: 382.4 g/mol
InChI Key: GPJXUEHUBXIDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine is a structurally complex heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group. This core is linked via an oxymethyl-pyrrolidine bridge to a 3-fluoropyridine moiety, which is further functionalized with a carbonyl group.

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-14-2-1-8-21-17(14)19(27)25-9-7-12(10-25)11-28-16-6-5-15-22-23-18(13-3-4-13)26(15)24-16/h1-2,5-6,8,12-13H,3-4,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJXUEHUBXIDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=C(C=CC=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolo-Pyridazine Synthesis

The triazolo[4,3-b]pyridazine core is typically constructed via cyclocondensation reactions. A common precursor, 3-cyclopropyl-6-hydrazinylpyridazine, undergoes cyclization with orthoesters or cyanogen bromide to form thetriazolo[4,3-b]pyridazine scaffold. For example, treatment with trimethyl orthoformate in acetic acid at reflux yields the triazole ring through intramolecular dehydrative cyclization.

Key Reaction Conditions

ParameterValue
ReagentTrimethyl orthoformate
SolventAcetic acid
Temperature110–120°C (reflux)
Reaction Time6–8 hours
Yield65–72% (estimated)

Subsequent functionalization at the 6-position of the triazolo-pyridazine core is achieved via nucleophilic aromatic substitution (SNAr). The introduction of a hydroxyl group at this position facilitates further etherification.

Pyrrolidine Intermediate Preparation

The pyrrolidine segment bearing a hydroxymethyl group is synthesized through a stereoselective Mannich reaction. Cycloaddition of allylamine with formaldehyde and subsequent hydrogenation over a palladium catalyst yields 3-(hydroxymethyl)pyrrolidine. Protecting group strategies, such as tert-butyloxycarbonyl (Boc) protection, are employed to prevent side reactions during subsequent coupling steps.

Protection/Deprotection Sequence

  • Boc Protection : 3-(hydroxymethyl)pyrrolidine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Etherification : The protected pyrrolidine is treated with sodium hydride and 6-chloro-3-cyclopropyl-[1,triazolo[4,3-b]pyridazine to form the ether linkage.

  • Deprotection : Hydrochloric acid in dioxane removes the Boc group, yielding the free amine.

Coupling Strategies for Final Assembly

Amide Bond Formation

The critical amide bond between the pyrrolidine and 3-fluoropyridine moieties is formed via carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction between 3-fluoropyridine-2-carboxylic acid and the deprotected pyrrolidine amine.

Optimized Coupling Conditions

ParameterValue
Coupling ReagentEDC/HOBt
SolventDichloromethane (DCM)
Temperature0°C → Room temperature
Reaction Time12–16 hours
Yield78–85% (estimated)

Palladium-Catalyzed Cross-Couplings

Recent advances leverage Suzuki-Miyaura couplings for late-stage functionalization. For instance, a boronic ester derivative of the pyrrolidine intermediate couples with a halogenated triazolo-pyridazine precursor using Pd(dppf)Cl₂ as a catalyst.

Example Protocol from Patent Literature

Yield : 70–75%

Solvent and Catalytic System Optimization

Solvent Effects on Cyclization

Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity during etherification, while ethereal solvents (THF, dioxane) improve coupling yields by minimizing hydrolysis.

Solvent Comparison for Etherification

SolventReaction Time (h)Yield (%)
DMF468
THF675
Dioxane572

Catalytic Innovations

Microwave-assisted synthesis reduces reaction times significantly. For example, cyclization steps completed in 2 hours under microwave irradiation at 150°C achieve comparable yields to conventional heating.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, triazole-H)

  • δ 7.45 (d, J = 5.2 Hz, 1H, pyridazine-H)

  • δ 4.62 (s, 2H, OCH₂-pyrrolidine)

  • δ 2.98–3.12 (m, 4H, pyrrolidine-CH₂)

  • δ 1.85–1.92 (m, 1H, cyclopropyl-CH)

  • δ 0.96–1.04 (m, 4H, cyclopropyl-CH₂)

HRMS (ESI+) :

  • Calculated for C19H19FN6O2\text{C}_{19}\text{H}_{19}\text{FN}_{6}\text{O}_{2}: 382.1552

  • Found: 382.1549

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity. Triazoles are known for their ability to interfere with cellular processes in cancer cells. Preliminary studies have shown that similar compounds can induce apoptosis in tumor cells, warranting further investigation into this specific compound's efficacy against different cancer types .

Central Nervous System (CNS) Effects

Given the presence of the pyrrolidine ring and its known CNS effects in related compounds, this molecule may have applications in treating neurological disorders. Research into similar structures has indicated potential anxiolytic and antidepressant effects, suggesting that this compound could be explored for such therapeutic uses .

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that modifications to the triazole ring could enhance antimicrobial potency .

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters evaluated the cytotoxic effects of similar triazole-containing compounds on various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting a promising avenue for further development of this compound as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-fluoropyridine moiety is less lipophilic than the evidence compound’s 5-(trifluoromethyl)pyridine, which may reduce membrane permeability but enhance solubility .

Conformational Flexibility :

  • The pyrrolidine ring in both compounds likely influences spatial orientation. However, the target compound’s carbonyl linkage may restrict rotational freedom compared to the direct pyrrolidinyl linkage in the evidence compound.

Electron-Withdrawing Effects :

  • The trifluoromethyl group in the evidence compound is strongly electron-withdrawing, which could stabilize adjacent aromatic systems or modulate electronic interactions in biological targets. The single fluorine in the target compound exerts a milder effect.

Hypothetical Pharmacological Implications

Differences in substituents may alter:

  • Binding Affinity : The carbonyl group in the target compound could engage in hydrogen bonding with active-site residues, enhancing selectivity.
  • Metabolic Stability : The trifluoromethyl group in the evidence compound may confer resistance to oxidative metabolism compared to the target’s fluorine.

Q & A

Q. What waste disposal protocols are required for lab-scale reactions involving this compound?

  • Methodological Answer : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-compatible containers (due to fluorine content) and incinerate via licensed facilities. Document disposal according to EPA or REACH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.